5-(5-Bromopyridin-3-yl)-1,3,4-oxadiazol-2-amine
Vue d'ensemble
Description
5-(5-Bromopyridin-3-yl)-1,3,4-oxadiazol-2-amine is a useful research compound. Its molecular formula is C7H5BrN4O and its molecular weight is 241.04 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
5-(5-Bromopyridin-3-yl)-1,3,4-oxadiazol-2-amine, a compound with the CAS number 1039851-68-7, is part of the oxadiazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, including its mechanism of action, therapeutic potential, and relevant research findings.
- IUPAC Name : this compound
- Molecular Formula : C7H5BrN4O
- Molecular Weight : 241.05 g/mol
- Purity : 95% .
Biological Activity Overview
The biological activity of this compound has been explored in various studies, highlighting its potential as an antimicrobial and enzyme inhibitor. The oxadiazole ring is known for its role in drug discovery due to its ability to interact with biological targets effectively.
Antimicrobial Activity
Numerous studies have reported the antimicrobial properties of oxadiazole derivatives. For instance:
- Antibacterial and Antifungal Activity : Research indicates that compounds containing the oxadiazole moiety exhibit significant antibacterial and antifungal activities against various strains. The mechanism often involves inhibition of bacterial cell wall synthesis or interference with metabolic pathways .
-
Case Studies :
- A study by Dhumal et al. (2016) demonstrated that certain oxadiazole derivatives showed strong activity against Mycobacterium bovis BCG, indicating potential for tuberculosis treatment .
- Another research highlighted that derivatives with longer alkyl chains exhibited enhanced activity against drug-resistant M. tuberculosis strains .
Enzyme Inhibition
This compound has been evaluated for its inhibitory effects on various enzymes:
Enzyme Target | Inhibition Type | IC50 (µM) |
---|---|---|
Acetylcholinesterase (AChE) | Moderate Dual Inhibition | 12.8 - 99.2 |
Butyrylcholinesterase (BChE) | Moderate Dual Inhibition | ≥ 53.1 |
The compound exhibits moderate inhibition of AChE and BChE, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's .
Structure–Activity Relationship (SAR)
Research into the structure–activity relationship of oxadiazole derivatives indicates that variations in substituents can significantly influence biological activity. For example:
Propriétés
IUPAC Name |
5-(5-bromopyridin-3-yl)-1,3,4-oxadiazol-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN4O/c8-5-1-4(2-10-3-5)6-11-12-7(9)13-6/h1-3H,(H2,9,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKRACWMTBFARPP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1Br)C2=NN=C(O2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00651879 | |
Record name | 5-(5-Bromopyridin-3-yl)-1,3,4-oxadiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00651879 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1039851-68-7 | |
Record name | 5-(5-Bromopyridin-3-yl)-1,3,4-oxadiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00651879 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.